1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an isopropyl group and a sulfonamide group attached to the triazole ring.
Vorbereitungsmethoden
The synthesis of 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide typically involves the reaction of 1-isopropyl-1H-1,2,3-triazole with a sulfonamide precursor. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as “click chemistry.” This reaction is performed under mild conditions and provides high yields of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity .
Analyse Chemischer Reaktionen
1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Wirkmechanismus
The mechanism of action of 1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein function. Molecular docking studies have shown that the compound can effectively bind to enzymes, such as dihydrofolate synthase, thereby inhibiting their activity . This inhibition can lead to the disruption of essential metabolic pathways in pathogens or cancer cells, resulting in their death or reduced proliferation .
Vergleich Mit ähnlichen Verbindungen
1-Isopropyl-1H-1,2,3-triazole-5-sulfonamide can be compared with other triazole derivatives, such as:
1-Isopropyl-1H-1,2,3-triazole: Lacks the sulfonamide group, which may result in different biological activities and chemical reactivity.
1-Isopropyl-1H-1,2,3-benzothiazole-5-carboxylic acid: Contains a benzothiazole ring instead of a triazole ring, leading to different properties and applications.
1,2,3-Triazole sulfonamide derivatives: These compounds share the triazole and sulfonamide groups but may have different substituents, affecting their biological and chemical properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C5H10N4O2S |
---|---|
Molekulargewicht |
190.23 g/mol |
IUPAC-Name |
3-propan-2-yltriazole-4-sulfonamide |
InChI |
InChI=1S/C5H10N4O2S/c1-4(2)9-5(3-7-8-9)12(6,10)11/h3-4H,1-2H3,(H2,6,10,11) |
InChI-Schlüssel |
XOFMCLKKPSVYNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1C(=CN=N1)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.